Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
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Overview
Description
Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings, diazenyl groups, and ester functionalities
Preparation Methods
The synthesis of Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester involves multiple steps. The synthetic route typically starts with the preparation of the core benzo[ij]quinolizin structure, followed by the introduction of diazenyl groups through diazotization reactions. The final steps involve esterification to introduce the hexanoic acid and pyrrolidinyl ester functionalities. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and diazenyl groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its diazenyl and ester groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar compounds include other esters of hexanoic acid and derivatives of benzo[ij]quinolizin Compared to these compounds, Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its multiple diazenyl groups and the presence of both hexanoic acid and pyrrolidinyl ester functionalities
Properties
CAS No. |
1027512-30-6 |
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Molecular Formula |
C36H39N7O9 |
Molecular Weight |
713.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexanoate |
InChI |
InChI=1S/C36H39N7O9/c1-49-30-22-28(31(50-2)21-27(30)38-37-24-11-13-25(14-12-24)43(47)48)39-40-29-20-23-8-6-17-41-18-7-9-26(35(23)41)36(29)51-19-5-3-4-10-34(46)52-42-32(44)15-16-33(42)45/h11-14,20-22H,3-10,15-19H2,1-2H3 |
InChI Key |
RQKHTNIQWKCRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)N=NC3=C(C4=C5C(=C3)CCCN5CCC4)OCCCCCC(=O)ON6C(=O)CCC6=O |
Origin of Product |
United States |
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